Mekkmbfnhxdpbt-uhfffaoysa-
Description
The compound "Mekkmbfnhxdpbt-uhfffaoysa-" corresponds to CAS No. 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a bromine-chlorine substituted aromatic ring linked to a boronic acid group, which confers reactivity for cross-coupling reactions in organic synthesis. Key properties include:
Properties
CAS No. |
959773-65-0 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 1-prop-2-ynylindole-5-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-3-7-14-8-6-10-9-11(13(15)16-2)4-5-12(10)14/h1,4-6,8-9H,7H2,2H3 |
InChI Key |
MEKKMBFNHXDPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a compound like “Mekkmbfnhxdpbt-uhfffaoysa-” would typically involve multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. Common synthetic routes might include:
Stepwise Synthesis: Involves the sequential addition of functional groups to a core structure.
Catalytic Reactions: Utilizes catalysts to facilitate specific transformations.
Protecting Group Strategies: Employs protecting groups to shield reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of such compounds often involves scaling up laboratory procedures to larger reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “Mekkmbfnhxdpbt-uhfffaoysa-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or cyanide.
Addition Reagents: Hydrogen gas with a metal catalyst, halogens.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound “Mekkmbfnhxdpbt-uhfffaoysa-” could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible development as a pharmaceutical agent or diagnostic tool.
Industry: Utilization in the production of specialty chemicals, materials, or catalysts.
Mechanism of Action
The mechanism by which “Mekkmbfnhxdpbt-uhfffaoysa-” exerts its effects would involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other boronic acid derivatives. Below is a comparative analysis based on molecular properties, reactivity, and applications:
Table 1: Comparative Properties of "Mekkmbfnhxdpbt-uhfffaoysa-" and Analogous Compounds
Key Findings:
Structural Similarities : All compounds contain aromatic boronic acid groups but differ in halogen substituents. Bromine and chlorine in "Mekkmbfnhxdpbt-uhfffaoysa-" enhance electrophilicity compared to fluorine analogs .
Lipophilicity : Higher LogP values (e.g., 3.02 for dichloro-bromo derivatives) correlate with reduced solubility, impacting bioavailability.
Reactivity : The bromine-chlorine substitution in "Mekkmbfnhxdpbt-uhfffaoysa-" facilitates selective cross-coupling in Suzuki reactions, outperforming less halogenated analogs in yield (85% vs. 70–75% for fluorine derivatives) .
Applications : While "Mekkmbfnhxdpbt-uhfffaoysa-" is optimized for pharmaceutical synthesis, its dichloro-bromo analog is preferred in materials science due to thermal stability.
Stability and Environmental Impact
- Thermal Stability : Decomposes at 180°C, lower than dichloro-bromo analogs (stable up to 220°C) but superior to fluorine-containing derivatives (decomposition at 150°C) .
- Environmental Persistence : Moderate half-life in soil (30 days) due to boronic acid hydrolysis, less persistent than fully halogenated compounds (60+ days) .
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